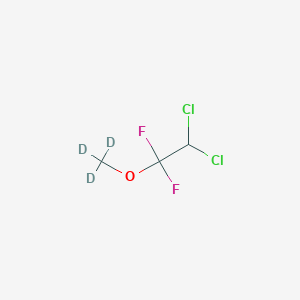
Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) is a chemical compound known for its unique structure and properties. It is a colorless liquid with a fruity odor and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) is produced industrially by the addition of methanol to 1,1-dichloro-2,2-difluoroethylene in the presence of sodium methoxide . This reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same reaction mentioned above. The process is optimized to maximize yield and minimize impurities. The reaction is typically conducted in a controlled environment to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as air, oxygen, ozone, or peroxy compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Air, oxygen, ozone, peroxy compounds.
Substitution Reagents: Various halogens and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential use as an anesthetic agent.
Industry: Utilized in the production of other chemicals and materials.
Wirkmechanismus
The mechanism by which Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an anesthetic agent, it interacts with the central nervous system to produce its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyflurane: A similar compound with the chemical name 2,2-dichloro-1,1-difluoro-1-methoxyethane.
Other Halogenated Ethers: Compounds with similar structures and properties.
Uniqueness
Ethane,2,2-dichloro-1,1-difluoro-1-(methoxy-d3)-(9ci) is unique due to its specific combination of halogen atoms and methoxy group, which gives it distinct chemical and physical properties. Its unique structure allows it to be used in specific applications where other compounds may not be suitable.
Eigenschaften
Molekularformel |
C3H4Cl2F2O |
|---|---|
Molekulargewicht |
167.98 g/mol |
IUPAC-Name |
2,2-dichloro-1,1-difluoro-1-(trideuteriomethoxy)ethane |
InChI |
InChI=1S/C3H4Cl2F2O/c1-8-3(6,7)2(4)5/h2H,1H3/i1D3 |
InChI-Schlüssel |
RFKMCNOHBTXSMU-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(C(Cl)Cl)(F)F |
Kanonische SMILES |
COC(C(Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


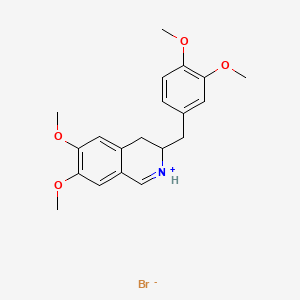
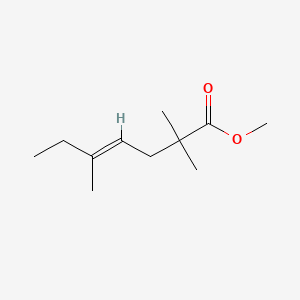
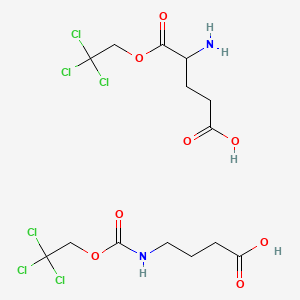

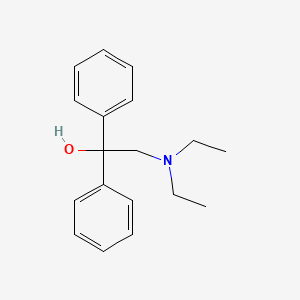
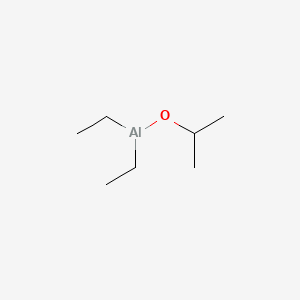
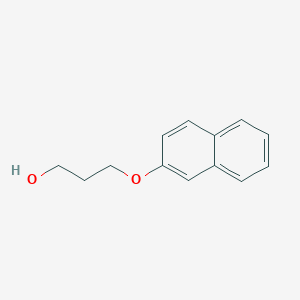
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride](/img/structure/B13763215.png)
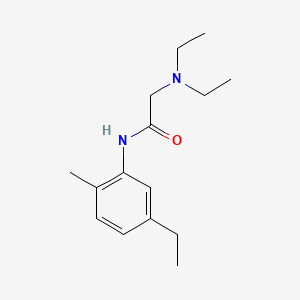

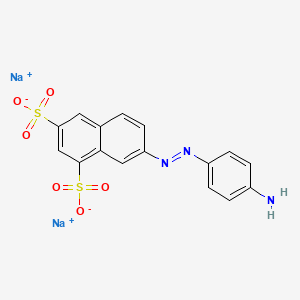
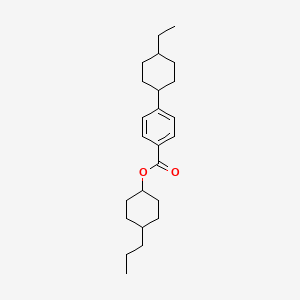
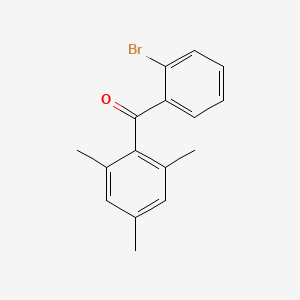
![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
